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Compound of Interest

Compound Name:
3-Methylpyrazin-2-amine

hydrochloride

CAS No.: 2174007-82-8

Cat. No.: B2792336

Get Quote

The Privileged Nature of the 3-Methylpyrazin-2-
amine Scaffold
In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies

heavily on the use of privileged scaffolds that offer predictable derivatization and favorable

pharmacokinetic profiles. 3-Methylpyrazin-2-amine (CAS: 19838-08-5), also known as 2-amino-

3-methylpyrazine, has emerged as a critical bifunctional building block 1. The unique ortho-

relationship between the primary amine and the methyl group on the electron-deficient pyrazine

ring allows for tandem condensation-cyclization reactions. This structural feature enables the

rapid synthesis of complex fused-ring systems, including imidazopyrazines and 4,7-

diazaindoles, which exhibit profound biological activities across oncology, neurology, and

infectious diseases 2.

Mechanistic Target Landscape
Allosteric Inhibition of SHP2 Phosphatase
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One of the most significant breakthroughs involving 3-methylpyrazin-2-amine derivatives is

their application as allosteric inhibitors of SHP2 (encoded by the PTPN11 gene) 3. SHP2 is a

non-receptor protein tyrosine phosphatase that acts as a critical node in the RTK/RAS/MAPK

signaling pathway. Wild-type SHP2 exists in an auto-inhibited state where its N-terminal SH2

(N-SH2) domain physically blocks the catalytic PTP domain.

Highly substituted derivatives, specifically 2,5-disubstituted and 2,5,6-trisubstituted 3-

methylpyrazines, function as "molecular glues." Instead of competing with ATP at the active

site, these compounds bind to the allosteric interface between the N-SH2 and PTP domains,

thermodynamically stabilizing the auto-inhibited, closed conformation and preventing activation

by upstream receptor tyrosine kinases (RTKs) 4.
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Figure 1: Mechanism of SHP2 allosteric inhibition by 3-methylpyrazin-2-amine derivatives.
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ATP-Competitive Kinase Inhibition via Diazaindoles
By subjecting 3-methylpyrazin-2-amine to cyclization protocols, researchers generate 4,7-

diazaindole and imidazopyrazine cores. These bioisosteres of purines and indoles are highly

effective at forming critical hydrogen bonds within the hinge region of various kinase ATP-

binding pockets. Derivatives synthesized from this scaffold have shown potent activity against

Checkpoint kinase 1 (CHK1)—a key regulator of the DNA damage response—and the c-

Met/ALK pathways, which are critical targets in non-small cell lung cancer (NSCLC) 5, 6.

Antimicrobial Ribosomal Targeting
Beyond oncology, novel benzimidazole and imidazopyrazine derivatives derived from 3-

methylpyrazin-2-amine have demonstrated unique antimicrobial mechanisms. High-throughput

screening and mass spectrometry-based assays have revealed that these compounds bind

selectively to the bacterial 16S ribosomal RNA A-site with micromolar affinity, disrupting

translation in both Gram-positive (e.g., S. pyogenes) and Gram-negative bacteria [[7]]().

Quantitative Biological Activity
The following table summarizes the structure-activity relationship (SAR) data for various

derivative classes originating from the 3-methylpyrazin-2-amine scaffold:
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Derivative
Scaffold

Primary
Biological
Target

Mechanism of
Action

Representative
Activity (IC₅₀ /
MIC)

Therapeutic
Indication

2,5,6-

Trisubstituted

Pyrazines

SHP2 (PTPN11)

Allosteric N-

SH2/PTP

stabilization

IC₅₀ < 100 nM
Solid Tumors,

Leukemia

4,7-Diazaindoles
CHK1 / c-Met

Kinases

ATP-competitive

hinge binding
IC₅₀ 10 - 50 nM

NSCLC, DNA

Damage

Response

Imidazopyrazine

s
16S rRNA A-site

Ribosomal

translation

disruption

MIC 12 - 25 µM

Gram-

positive/negative

infections

Aryl 1,4-

Pyrazines
CRF₁ Receptor

GPCR

Antagonism
IC₅₀ < 1 µM

CNS / Anxiety

Disorders

Substituted

Pyrazines
MAT2A

Enzymatic

inhibition
IC₅₀ < 500 nM

Oncology /

Cellular

Metabolism

Synthetic Workflows & Derivatization Logic
The chemical logic behind utilizing 3-methylpyrazin-2-amine lies in its orthogonal reactivity. The

primary amine can participate in amide couplings, cross-couplings, or condensations, while the

adjacent methyl group—rendered slightly acidic by the electron-deficient pyrazine ring—can

undergo electrophilic attack or lithiation 8.
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Figure 2: Divergent synthetic derivatization workflows for 3-methylpyrazin-2-amine.

Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate internal

validations to confirm both chemical transformations and biological mechanisms.

Protocol: Vilsmeier-Haack Synthesis of 4,7-Diazaindole
Precursors
This protocol details the transformation of 3-methylpyrazin-2-amine into 4,7-diazaindole-3-

carboxaldehyde, a critical intermediate for kinase inhibitors 8, 5.

Causality & Logic: The Vilsmeier reagent (chloromethyleneiminium ion) acts as a potent

electrophile. It attacks the slightly acidic C3-methyl group. Subsequent heating drives the

intramolecular cyclization with the C2-amine, forming the pyrrole ring of the azaindole system.

Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (10 mL) to 0 °C under

an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to

generate the Vilsmeier active species. Stir for 30 minutes.
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Substrate Addition: Dissolve 3-methylpyrazin-2-amine (1.0 eq) in a minimal amount of DMF

and add dropwise to the reaction mixture at 0 °C. Crucial Step: Dropwise addition prevents

uncontrolled exothermic polymerization.

Cyclization: Heat the reaction mixture to 75–80 °C for 2 hours.

Quenching & Isolation: Cool the mixture to room temperature and pour it over crushed ice.

Neutralize slowly with saturated aqueous Na₂CO₃ until precipitation occurs. Filter and dry the

solid.

Self-Validation (Analytical): Perform ¹H-NMR (DMSO-d₆). The successful formation of the

product is validated by the disappearance of the primary amine protons and the appearance

of a distinct aldehyde proton singlet at ~9.8 ppm, alongside a broad pyrrole NH singlet at

~12.0 ppm.

Protocol: SHP2 Allosteric Inhibition Enzymatic Assay
This protocol evaluates the allosteric inhibition of SHP2 by 2,5,6-trisubstituted 3-methylpyrazine

derivatives 3.

Causality & Logic: Because wild-type SHP2 is auto-inhibited, it must be activated in vitro using

a bis-phosphotyrosine peptide (e.g., IRS1-pY1172) to expose the catalytic site. A surrogate

fluorogenic substrate (DiFMUP) is used to provide continuous, real-time kinetic data.

Enzyme Activation: In a 384-well black microplate, incubate full-length human SHP2 protein

(0.5 nM) with the activating bis-phosphotyrosine peptide (1 µM) in assay buffer (60 mM

HEPES pH 7.4, 50 mM NaCl, 0.05% Tween-20, 1 mM DTT) for 15 minutes at room

temperature.

Compound Incubation: Dispense serial dilutions (from 10 µM to 0.1 nM) of the pyrazine

derivative into the wells. Incubate for 30 minutes to allow the compound to reach binding

equilibrium at the allosteric N-SH2/PTP interface.

Substrate Addition: Initiate the reaction by adding DiFMUP (6,8-difluoro-4-methylumbelliferyl

phosphate) to a final concentration of 50 µM.
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Kinetic Readout: Measure fluorescence continuously (Excitation: 358 nm / Emission: 450

nm) for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine

the IC₅₀.

Self-Validation (Mechanistic Control): Run a parallel assay using a truncated SHP2 protein

lacking the SH2 domains (isolated PTP domain). A true allosteric inhibitor will show potent

inhibition against the full-length enzyme but zero inhibition against the isolated PTP domain,

proving it does not bind the active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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